molecular formula C2H4N4O2S2 B1684419 5-Amino-1,3,4-thiadiazole-2-sulfonamide CAS No. 14949-00-9

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B1684419
CAS No.: 14949-00-9
M. Wt: 180.21 g/mol
InChI Key: VGMVBPQOACUDRU-UHFFFAOYSA-N
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Description

. This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-5343 involves the reaction of acetazolamide with appropriate reagents to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of CL-5343 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

CL-5343 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, leading to different functional groups.

    Substitution: The amino group in CL-5343 can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which have different biological activities and applications.

Scientific Research Applications

CL-5343 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor with similar applications but different chemical structure.

    Brinzolamide: Used in the treatment of glaucoma, similar to CL-5343 but with different pharmacokinetics.

    Dichlorphenamide: Another sulfonamide derivative with carbonic anhydrase inhibitory activity.

Uniqueness of CL-5343

CL-5343 is unique due to its specific binding affinity for human carbonic anhydrase B (HCA-B) and its potential as a targeted delivery agent for therapeutic compounds . This specificity makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164324
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-00-9
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Record name 5-amino-1,3,4-thiadiazole-2-sulfonamide
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Record name DESACETYL ACETAZOLAMIDE
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Synthesis routes and methods I

Procedure details

This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. the reaction mixture was carefully neutralized by the addition of solid KOH. Upon standing precipitates had formed and were collected by filtration. The solids were dried under high vacuum to afford 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide (1.2 g, 70%) as a colorless solid; 1H NMR (DMSO-d6): δ 8.06 (s, 2H), 7.82 (s, 2H). Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. A. The title compound was prepared from 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide in a manner similar to that described in Example 1D; 1H NMR (DMSO-d6): δ 8.09 (s, 2H), 7.82 (d, J=8 Hz, 1H), 7.73 (t, J=8 Hz, 1H), 7.63 (t, J=8 Hz, 1H), 7.32 (d, J=8 Hz, 1H), 6.74 (s, 1H), 1.98 (s, 3H), 1.67 (s, 3H); MS (ESI) m/z 446 [M+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
initial suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
20 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

22.2 gr of acetazolamide, was dissolved in 100 ml concentrated HCl solution (35%) and refluxed on a water bath (60° C.) for two hours.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3,4-thiadiazole-2-sulfonamide
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5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 4
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Reactant of Route 5
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 6
5-Amino-1,3,4-thiadiazole-2-sulfonamide

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